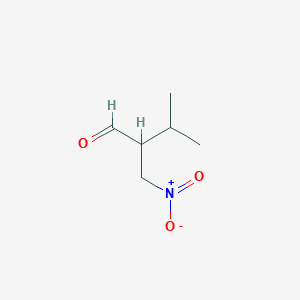
Butanal, 3-methyl-2-(nitromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanal, 3-methyl-2-(nitromethyl)- is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a nitromethyl group attached to the second carbon of the butanal chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanal, 3-methyl-2-(nitromethyl)- can be achieved through several methods. One common approach involves the nitration of 3-methylbutanal using nitric acid in the presence of a catalyst. The reaction conditions typically include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of Butanal, 3-methyl-2-(nitromethyl)- may involve large-scale nitration processes. These processes are designed to optimize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Butanal, 3-methyl-2-(nitromethyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The nitromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-methyl-2-(nitromethyl)butanoic acid.
Reduction: 3-methyl-2-(aminomethyl)butanal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butanal, 3-methyl-2-(nitromethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Butanal, 3-methyl-2-(nitromethyl)- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The nitromethyl group can undergo reduction or substitution, leading to the formation of reactive intermediates that can participate in further chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Butanal, 3-methyl-: Lacks the nitromethyl group, making it less reactive in certain chemical reactions.
Butanal, 2-methyl-: Similar structure but with the methyl group on the second carbon, leading to different reactivity and properties.
Butanal, 3-nitro-: Contains a nitro group but lacks the additional methyl group, affecting its chemical behavior.
Uniqueness
Butanal, 3-methyl-2-(nitromethyl)- is unique due to the presence of both a nitromethyl and a methyl group, which confer distinct reactivity and potential applications. This combination of functional groups allows for a wider range of chemical transformations and interactions compared to its similar counterparts.
Propiedades
Número CAS |
143357-71-5 |
|---|---|
Fórmula molecular |
C6H11NO3 |
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
3-methyl-2-(nitromethyl)butanal |
InChI |
InChI=1S/C6H11NO3/c1-5(2)6(4-8)3-7(9)10/h4-6H,3H2,1-2H3 |
Clave InChI |
PLJXXNBFGJWTAK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C[N+](=O)[O-])C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Quinoline, 2-[(4-methyl-1-piperazinyl)methyl]-6-nitro-](/img/structure/B12540950.png)
![[8-Propyl-6-(pyridin-3-yl)[1,2,4]triazolo[4,3-a]pyrazin-3-yl]acetic acid](/img/structure/B12540954.png)



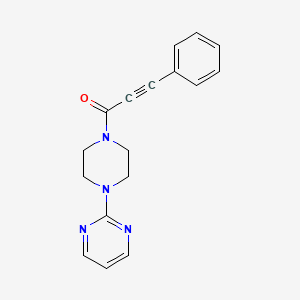
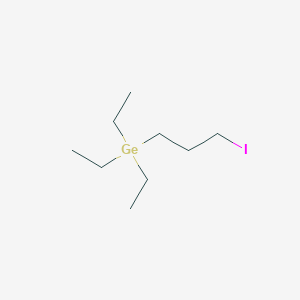

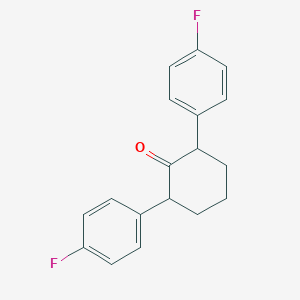
![Ethyl 2-[(2-fluorophenyl)methylidene]butanoate](/img/structure/B12541026.png)
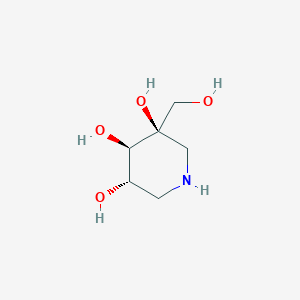
![Acetic acid;1-[dimethyl(phenyl)silyl]ethanol](/img/structure/B12541038.png)
![2-[Benzyl(methyl)amino]-3-methylpentanal](/img/structure/B12541039.png)

